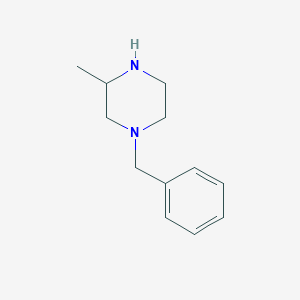

1-Benzyl-3-methylpiperazine

概要

説明

1-ベンジル-3-メチルピペラジンは、分子式C12H18N2を持つ複素環式有機化合物です。ピペラジンの誘導体であり、第一位の窒素原子にベンジル基、第三位の窒素原子にメチル基が結合しているのが特徴です。

2. 製法

合成経路および反応条件: 1-ベンジル-3-メチルピペラジンは、いくつかの方法で合成できます。一般的な方法の1つは、1,2-ジアミン誘導体をスルホニウム塩と環化することです。 例えば、N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフレートを、DBUなどの塩基の存在下で反応させると、保護されたピペラジンが生成され、これを脱保護すると1-ベンジル-3-メチルピペラジンが得られます .

工業生産方法: 1-ベンジル-3-メチルピペラジンの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。 具体的な方法と条件は製造元によって異なる場合がありますが、一般的には入手しやすい出発物質と効率的な触媒プロセスを用いたものが採用されています .

3. 化学反応解析

反応の種類: 1-ベンジル-3-メチルピペラジンは、以下のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりベンジルアルコール誘導体が生成され、置換反応によりさまざまな置換ピペラジンが生成される可能性があります .

4. 科学研究への応用

1-ベンジル-3-メチルピペラジンは、科学研究においていくつかの用途があります。

化学: より複雑な複素環式化合物の合成における構成要素として使用されます。

生物学: 受容体-リガンド相互作用の研究におけるリガンドとして役立ちます。

医学: この化合物は、医薬品合成における前駆体として使用することなど、その潜在的な治療特性について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally involve the use of readily available starting materials and efficient catalytic processes .

化学反応の分析

Types of Reactions: 1-Benzyl-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted piperazines .

科学的研究の応用

Chemical Applications

Synthesis Intermediate

- BZMP is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Table 1: Major Products Formed from BZMP

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxide derivatives |

| Reduction | Reduced piperazine derivatives |

| Substitution | Substituted benzyl or methyl derivatives |

Biological Applications

Biological Activity

- BZMP exhibits significant biological activity, particularly in its interactions with enzymes and receptors. It has been studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Efficacy

- A study showed that BZMP reduced the viability of Staphylococcus aureus in vitro, with an IC50 value of 15 µM. The presence of the benzyl group enhances its antimicrobial potency compared to similar compounds.

Anticancer Activity

- In experiments involving human cancer cell lines, BZMP demonstrated a dose-dependent decrease in cell proliferation. It induced apoptosis through caspase pathway activation, with IC50 values ranging from 10 to 20 µM across different cancer types.

Medicinal Applications

Pharmaceutical Research

- BZMP is investigated for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for further medicinal chemistry studies.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, BZMP is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing antimicrobial polymers and other functional materials.

Case Studies

Case Study 1: Antimicrobial Properties

- A comparative analysis indicated that BZMP's benzyl group significantly enhances its antimicrobial activity against pathogenic microbes. This finding suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

- Research involving various human cancer cell lines revealed that BZMP not only inhibits cell growth but also triggers apoptosis through specific biochemical pathways. This positions BZMP as a promising candidate for anticancer drug development.

作用機序

1-ベンジル-3-メチルピペラジンの作用機序は、特定の分子標的との相互作用によって起こります。特定の受容体のリガンドとして作用し、その活性を調節し、さまざまな生化学経路に影響を与えることが知られています。 正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります .

類似化合物:

- 1-ベンジル-4-メチルピペラジン

- 1-メチル-3-フェニルピペラジン

- 1-イソプロピル-2-メチルピペラジン

比較: 1-ベンジル-3-メチルピペラジンは、その特定の置換パターンにより独特であり、化学的および生物学的特性が異なります。 類似の化合物と比較して、異なる反応性と結合親和性を示す可能性があり、他のピペラジン誘導体が効果的ではない特定の用途に適しています .

類似化合物との比較

- 1-Benzyl-4-methylpiperazine

- 1-Methyl-3-phenylpiperazine

- 1-Isopropyl-2-methylpiperazine

Comparison: 1-Benzyl-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other piperazine derivatives may not be as effective .

生物活性

1-Benzyl-3-methylpiperazine (1-BMP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on a review of various studies and findings.

Chemical Structure and Properties

1-BMP is a piperazine derivative characterized by the presence of a benzyl group and a methyl group on the piperazine ring. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

Chemical Formula: CHN

Molecular Weight: 218.30 g/mol

The biological activity of 1-BMP is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopaminergic, noradrenergic, and serotoninergic systems. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects.

-

Molecular Targets:

- Dopamine receptors

- Serotonin receptors

- Noradrenaline receptors

-

Biochemical Pathways:

- Cell signaling pathways

- Metabolic pathways

- Gene expression modulation

Pharmacological Effects

1-BMP exhibits several pharmacological properties that have been documented in various studies:

- Stimulant Effects: Similar to other piperazine derivatives, 1-BMP has been shown to produce stimulant effects, which may include increased energy, alertness, and euphoria.

- Antiproliferative Activity: Research indicates that certain analogs of 1-BMP demonstrate antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent. For instance, (S)-1-benzyl-3-methylpiperazine-2,5-dione has shown significant activity in inhibiting cell proliferation in vitro .

- Erythroid Differentiation: Studies have reported that 1-BMP can enhance erythroid differentiation in specific cellular contexts, indicating its potential role in hematopoiesis .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of 1-BMP and its derivatives. Below are key findings from notable research:

Toxicological Considerations

While 1-BMP has shown promising biological activities, it is essential to consider its safety profile. Reports indicate that certain piperazine derivatives can lead to adverse effects such as hyperthermia, seizures, and renal failure when misused or taken in high doses. For example:

特性

IUPAC Name |

1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369445 | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-90-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the study regarding (S)-1-benzyl-3 methylpiperazine-2,5-dione and its effect on K-562 cells?

A1: The study found that (S)-1-benzyl-3 methylpiperazine-2,5-dione did not show significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells. [] While other derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) showed promising activity with IC50 values of 30.10±1.6 and 4.60±0.4 μg ml(-1) respectively, compound C's activity was not significant enough to warrant further investigation in this study.

Q2: Does the study provide information about the mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione?

A2: Unfortunately, the study does not delve into the specific mechanisms of action for each compound tested. [] While it highlights the antiproliferative and erythroid differentiation effects observed, further research would be needed to elucidate how (S)-1-benzyl-3 methylpiperazine-2,5-dione interacts with its molecular targets and the downstream effects leading to the observed cellular responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。